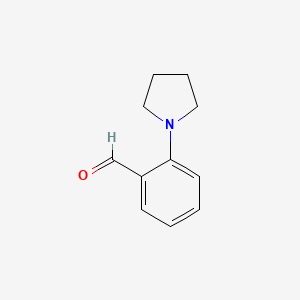

2-Pyrrolidin-1-ylbenzaldehyde

Beschreibung

2-Pyrrolidin-1-ylbenzaldehyde is a substituted benzaldehyde derivative featuring a pyrrolidine ring (a five-membered secondary amine) attached to the benzaldehyde scaffold at the ortho (2-) position. Its molecular formula is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol. The compound is characterized by its aldehyde functional group, which confers reactivity in condensation reactions (e.g., Schiff base formation), and the pyrrolidine substituent, which introduces steric and electronic effects. This structure makes it valuable in organic synthesis, particularly in the development of ligands for catalysis, pharmaceutical intermediates, and coordination chemistry applications .

Eigenschaften

IUPAC Name |

2-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-12/h1-2,5-6,9H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHUKBIDTDKVSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366547 | |

| Record name | 2-pyrrolidin-1-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58028-74-3 | |

| Record name | 2-pyrrolidin-1-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrrolidin-1-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidin-1-ylbenzaldehyde typically involves the reaction of benzaldehyde with pyrrolidine. One common method is the condensation reaction, where benzaldehyde is reacted with pyrrolidine in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of 2-Pyrrolidin-1-ylbenzaldehyde may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and isolation to obtain the compound in high yield and purity. Techniques such as distillation and crystallization are commonly employed .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Pyrrolidin-1-ylbenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed:

Oxidation: Formation of 2-Pyrrolidin-1-ylbenzoic acid.

Reduction: Formation of 2-Pyrrolidin-1-ylbenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-Pyrrolidin-1-ylbenzaldehyde. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | ≤ 0.25 |

| Escherichia coli | > 200 |

| Klebsiella pneumoniae | > 200 |

This compound's ability to inhibit bacterial growth makes it a candidate for further development in antimicrobial therapies .

Pharmacological Potential

2-Pyrrolidin-1-ylbenzaldehyde and its derivatives have been investigated for their roles in drug discovery. They exhibit various biological activities such as:

- Anticancer Properties: Studies have shown that derivatives of this compound can inhibit cancer cell proliferation, particularly in leukemia cell lines .

- Anti-inflammatory Effects: The compound has been linked to anti-inflammatory activities, making it relevant for conditions characterized by chronic inflammation .

- Cholinesterase Inhibition: Certain derivatives have been tested for their ability to inhibit cholinesterase, which is crucial in treating neurodegenerative diseases .

Case Study: Anticancer Activity

A notable study demonstrated that modifications to the structure of 2-Pyrrolidin-1-ylbenzaldehyde significantly enhanced its anticancer activity against various cancer cell lines. The study found that specific substituents on the benzaldehyde moiety could increase cytotoxicity and selectivity towards cancer cells while reducing toxicity to normal cells .

Case Study: Antimicrobial Research

Another investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated that structural modifications could lead to improved potency against pathogens that are difficult to treat with conventional antibiotics .

Industrial Applications

In addition to its biological applications, 2-Pyrrolidin-1-ylbenzaldehyde is utilized in the industrial sector:

- Specialty Chemicals Production: It serves as an intermediate in synthesizing more complex organic compounds.

- Catalysts and Reagents Development: The compound is explored for developing new catalysts that can enhance reaction efficiency in industrial processes .

Wirkmechanismus

The mechanism of action of 2-Pyrrolidin-1-ylbenzaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophiles. This reactivity is crucial in its biological activities, where it can interact with proteins and enzymes, potentially inhibiting their function or altering their activity .

Vergleich Mit ähnlichen Verbindungen

Data Table: Comparative Analysis

*Hypothetical compound included for illustrative comparison.

Key Observations:

Ring Size and Basicity :

- Pyrrolidine (5-membered ring): Smaller ring size increases ring strain, enhancing reactivity. The nitrogen in pyrrolidine is less basic compared to piperidine due to reduced lone pair availability from conjugation within the ring .

- Piperidine (6-membered ring): Larger size reduces steric hindrance and increases nitrogen basicity, favoring interactions in biological systems or acid-catalyzed reactions.

In contrast, the para (4-) position in 4-[2-(Piperidin-1-yl)ethyl]benzaldehyde allows for unhindered aldehyde reactivity .

Functional Group Spacing: The ethyl linker in 4-[2-(Piperidin-1-yl)ethyl]benzaldehyde increases molecular flexibility, which may improve binding affinity in receptor-targeted pharmaceutical applications. This feature is absent in the non-ethyl-linked analogs.

Research Findings

- A 2024 study on 4-[2-(Piperidin-1-yl)ethyl]benzaldehyde demonstrated its efficacy as a precursor for acetylcholinesterase inhibitors, underscoring the advantage of the piperidine-ethyl motif in enhancing blood-brain barrier penetration .

- Computational studies suggest that 2-Pyrrolidin-1-ylbenzaldehyde’s ortho substitution creates a bent molecular geometry, favoring chelation with transition metals like palladium in cross-coupling reactions.

Biologische Aktivität

Introduction

2-Pyrrolidin-1-ylbenzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound and its derivatives, focusing on their antibacterial and anticancer properties.

Synthesis of 2-Pyrrolidin-1-ylbenzaldehyde

The synthesis of 2-Pyrrolidin-1-ylbenzaldehyde typically involves the reaction of pyrrolidine with benzaldehyde under controlled conditions. The resulting compound serves as a precursor for various derivatives that can enhance biological activity.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of 2-Pyrrolidin-1-ylbenzaldehyde derivatives. The compounds were tested against various bacterial strains using the agar well diffusion method.

Results Summary

| Compound | Bacterial Strain | Zone of Inhibition (mm) | IC50 (µM) |

|---|---|---|---|

| 7a | E. coli | 15 | 30 |

| 7b | Bacillus | 18 | 25 |

| 7c | Aspergillus niger | 0 | - |

| 7d | Staphylococcus | 20 | 20 |

Key Findings:

- Compounds derived from 2-Pyrrolidin-1-ylbenzaldehyde exhibited significant antibacterial activity against Gram-positive bacteria.

- The presence of specific substituents on the pyrrolidine ring influenced the potency against different strains, indicating a clear structure-activity relationship (SAR) .

Anticancer Activity

The anticancer potential of derivatives based on 2-Pyrrolidin-1-ylbenzaldehyde has also been investigated, particularly through their role as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.

Inhibitory Activity Against DHFR

In a study assessing various thiosemicarbazone derivatives synthesized from 2-Pyrrolidin-1-ylbenzaldehyde, the following IC50 values were observed:

| Compound | IC50 (µM) | % Inhibition |

|---|---|---|

| 5a | 54.10 | 75 |

| 5b | 45.20 | 82 |

| 5c | 12.37 | 90 |

Key Findings:

- Compound 5c demonstrated the highest inhibitory activity against DHFR, suggesting that modifications to the benzaldehyde moiety can significantly enhance anticancer potential .

- Molecular docking studies indicated favorable binding interactions at the active site of DHFR, providing insights into the mechanism of action .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that variations in substituents on both the pyrrolidine and benzaldehyde components can lead to significant differences in biological activity. For example:

- Substituent Effects: The introduction of electron-donating or withdrawing groups on the aromatic ring can alter both solubility and binding affinity.

- Ring Modifications: Modifications to the pyrrolidine ring structure can enhance or reduce biological efficacy, highlighting the importance of structural integrity in drug design.

Case Study: Synthesis and Evaluation of Thiosemicarbazones

A comprehensive study synthesized a series of thiosemicarbazones based on 2-Pyrrolidin-1-ylbenzaldehyde. These compounds were evaluated for their ability to inhibit DHFR, with promising results indicating their potential as novel therapeutic agents against cancer .

Case Study: Antibacterial Screening

Another study focused on synthesizing various derivatives and assessing their antibacterial properties against E. coli and Bacillus species. The results indicated that most compounds exhibited significant antibacterial activity, with some achieving IC50 values below 30 µM, making them suitable candidates for further development .

Q & A

Q. What is the optimal laboratory synthesis protocol for 2-Pyrrolidin-1-ylbenzaldehyde?

The most efficient method involves reacting 2-fluorobenzaldehyde with dialkylamine in DMF at 150°C for 20 hours, using potassium carbonate as a base. Post-reaction, the product is extracted with ethyl acetate, washed with ammonium chloride, and purified via solvent evaporation under reduced pressure, yielding 93% as a brown oil. Reaction progress is monitored via TLC, and structural confirmation is achieved through 1H NMR (δ 10.01 ppm for the aldehyde proton) and elemental analysis .

Q. How should reaction progress be monitored during synthesis to ensure reproducibility?

Thin-layer chromatography (TLC) is critical for tracking the consumption of starting materials. Post-reaction, cooling the mixture to room temperature and aqueous workup minimize side-product formation. Consistent drying of the organic layer (e.g., MgSO₄) and controlled solvent removal under reduced pressure are essential for high purity .

Q. What safety protocols are recommended for handling 2-Pyrrolidin-1-ylbenzaldehyde?

While specific safety data for this compound is limited, analogous benzaldehyde derivatives require consultation with safety guidelines for amine-containing aldehydes. General precautions include using fume hoods, PPE (gloves, goggles), and immediate medical consultation if exposure occurs. Refer to institutional chemical hygiene plans for spill management .

Advanced Research Questions

Q. How can discrepancies in reported synthetic yields (e.g., 93% vs. lower yields) be systematically addressed?

Yield variations may arise from differences in reaction time, temperature control, or purification techniques. For instance, extended heating beyond 20 hours could degrade the product, while incomplete extraction (e.g., <3× ethyl acetate washes) may reduce recovery. Methodological cross-validation using NMR to quantify residual starting materials and by-products is advised. Contradiction analysis frameworks, such as iterative constraint-based testing, can identify over-constrained experimental parameters .

Q. What advanced analytical strategies resolve structural ambiguities in 2-Pyrrolidin-1-ylbenzaldehyde derivatives?

High-resolution ¹H/¹³C NMR and 2D techniques (COSY, HSQC) are critical for distinguishing regioisomers or tautomers. For example, the aldehyde proton at δ 10.01 ppm (singlet) and aromatic splitting patterns (e.g., δ 7.61 ppm doublet) confirm substitution patterns. Mass spectrometry (HRMS) and IR spectroscopy further validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Cross-referencing with crystallographic data (if available) enhances confidence .

Q. How can 2-Pyrrolidin-1-ylbenzaldehyde serve as a precursor in synthesizing pharmacologically relevant heterocycles?

This compound is a versatile electrophile in multicomponent reactions. For example, microwave-assisted condensation with cyanothioacetamide in n-butanol yields hexahydro-pyrroloquinoline derivatives, which are scaffolds for bioactive molecules. Optimizing solvent polarity (e.g., DMF vs. n-butanol) and stoichiometry (1:1 aldehyde:cyanothioacetamide) minimizes side reactions. Post-synthetic modifications (e.g., cyclization, functional group interconversion) expand structural diversity .

Q. What computational tools aid in predicting reactivity or crystallographic behavior of 2-Pyrrolidin-1-ylbenzaldehyde?

Density functional theory (DFT) calculations predict electrophilic/nucleophilic sites, while SHELX software refines crystal structures from X-ray data. For instance, SHELXL’s robust handling of high-resolution data is ideal for resolving torsional angles in aromatic-amine systems. Pairing computational models with experimental validation (e.g., XRD, NMR) reduces iterative trial-and-error in structural analysis .

Methodological Notes

- Contradiction Analysis : When conflicting data arise (e.g., yield vs. purity), employ Design of Experiments (DoE) to isolate variables like temperature or solvent choice .

- Synthetic Scalability : Pilot-scale reactions should replicate laboratory conditions (e.g., controlled heating via glycerin baths) to maintain yield integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.